molecular formula C25H27N3O3S B11406129 8-(3,4-dimethoxyphenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(3,4-dimethoxyphenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11406129
M. Wt: 449.6 g/mol
InChI Key: BPBHHKIGPCBDEL-UHFFFAOYSA-N
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Description

8-(3,4-Dimethoxyphenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 8-(3,4-dimethoxyphenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step typically involves the reaction of a substituted aniline with a thiocarbonyl compound under acidic conditions to form the thiadiazine ring.

    Introduction of the 3,4-Dimethoxyphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the 3,4-dimethoxyphenyl group is introduced to the core structure.

    Addition of the Phenylpropyl Group: This step often involves a nucleophilic substitution reaction where the phenylpropyl group is added to the core structure.

    Formation of the Carbonitrile Group: This can be achieved through a cyanation reaction, where a suitable cyanating agent is used to introduce the carbonitrile group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

8-(3,4-Dimethoxyphenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the aromatic rings, using reagents such as halogens or alkylating agents.

    Hydrolysis: The carbonitrile group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

8-(3,4-Dimethoxyphenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs targeting various diseases.

    Biological Research: It is used in biological studies to understand its effects on cellular processes and its potential as a bioactive molecule.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(3,4-dimethoxyphenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 8-(3,4-dimethoxyphenyl)-6-oxo-3-(3-phenylpropyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include:

Properties

Molecular Formula

C25H27N3O3S

Molecular Weight

449.6 g/mol

IUPAC Name

8-(3,4-dimethoxyphenyl)-6-oxo-3-(3-phenylpropyl)-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C25H27N3O3S/c1-30-22-11-10-19(13-23(22)31-2)20-14-24(29)28-16-27(17-32-25(28)21(20)15-26)12-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-11,13,20H,6,9,12,14,16-17H2,1-2H3

InChI Key

BPBHHKIGPCBDEL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)CCCC4=CC=CC=C4)OC

Origin of Product

United States

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